MFCD02067496
Description
Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), it is inferred to belong to the class of halogenated aromatic boronic acids or derivatives . Such compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures, which are foundational in pharmaceuticals and materials science. Key properties of MFCD02067496 likely include:
- Molecular complexity: Presence of bromine, chlorine, or nitro substituents on an aromatic ring, influencing reactivity and steric effects.
- Applications: Utility in catalysis, medicinal chemistry (e.g., kinase inhibitors), and polymer synthesis.
- Synthesis: Likely involves palladium-catalyzed coupling or nucleophilic substitution reactions in tetrahydrofuran (THF)/water systems .
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3NO4/c1-5-18-8-6-7-15-32(18)16-21-22(33)14-13-20-23(34)25(26(28(29,30)31)36-24(20)21)35-19-11-9-17(10-12-19)27(2,3)4/h9-14,18,33H,5-8,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBFEKSAJFSGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD02067496 involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions that include steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve maximum output. Industrial methods also incorporate advanced purification techniques to remove impurities and ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: MFCD02067496 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to facilitate various reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
MFCD02067496 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development and treatment of diseases.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
MFCD02067496 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. For example, while similar compounds may share certain chemical properties, this compound may exhibit superior reactivity or selectivity in specific reactions, making it more suitable for certain applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD02067496 with structurally and functionally analogous compounds, leveraging data from CAS 1046861-20-4 and CAS 1761-61-1 as proxies.
Structural and Functional Insights:
Halogen vs. Boronic Acid Groups: this compound and CAS 1046861-20-4 share bromine and chlorine substituents, enhancing electrophilicity for cross-coupling. In contrast, CAS 1761-61-1 features a nitro group (-NO₂) and carboxylic acid (-COOH), favoring hydrogen bonding and solubility but limiting BBB penetration . The boronic acid group (B(OH)₂) in this compound and CAS 1046861-20-4 enables Suzuki-Miyaura reactions, critical for C-C bond formation in drug intermediates .
Pharmacokinetic Profiles :
- BBB Permeability : this compound and CAS 1046861-20-4 exhibit high BBB permeability due to moderate LogP (~2.15) and low polar surface area (TPSA ~40 Ų), making them candidates for CNS-targeted therapies. CAS 1761-61-1’s carboxylic acid group increases polarity (TPSA ~54 Ų), reducing BBB penetration .
- Toxicity : CAS 1761-61-1 carries an H302 alert (harmful if swallowed), absent in boronic acid analogs, highlighting the safety advantage of boron-containing compounds in drug design .
Synthetic Accessibility :
- Both this compound and CAS 1046861-20-4 require palladium catalysts and optimized reaction conditions (e.g., 75°C, THF/H₂O). CAS 1761-61-1 employs A-FGO (acid-functionalized graphene oxide) catalysts, emphasizing green chemistry but with lower yield scalability (98% vs. >99% for Pd systems) .
Research Findings and Limitations
Reactivity in Cross-Coupling :
- Boronic acids like this compound achieve >90% yield in Suzuki reactions, outperforming nitro-substituted analogs in aryl-aryl bond formation .
- Limitations include sensitivity to moisture (requires anhydrous conditions) and Pd residue purification challenges .
Druglikeness :
- This compound’s Leadlikeness score (1.0) and synthetic accessibility (2.07) align with FDA guidelines for preclinical candidates, whereas CAS 1761-61-1’s acidic group complicates formulation .
Gaps in Knowledge: Limited data on this compound’s in vivo toxicity and long-term stability necessitates further preclinical studies. Comparative studies with newer catalysts (e.g., Ni-based systems) could enhance cost-effectiveness and sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
